1-benzyl-5-(2-furyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-benzyl-5-(2-furyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a benzyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(2-furyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Furan Ring: The furan ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-(2-furyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furanone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzyl-5-(2-furyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(2-furyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-5-(2-thienyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.
1-benzyl-5-(2-pyridyl)-1H-pyrrole-2-carboxylic acid: Contains a pyridine ring instead of a furan ring.
Uniqueness
1-benzyl-5-(2-furyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to its analogs with thiophene or pyridine rings
Properties
IUPAC Name |
1-benzyl-5-(furan-2-yl)pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(19)14-9-8-13(15-7-4-10-20-15)17(14)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVAQCHFOXEJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=C2C(=O)O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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